molecular formula C19H25N7O B12242783 3-methoxy-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine

3-methoxy-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine

Cat. No.: B12242783
M. Wt: 367.4 g/mol
InChI Key: TUIAJNTWBWUKGH-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the piperidin-4-yl group and subsequent methylation and methoxylation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-methoxy-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-methylaniline: Shares the methoxy and methyl functional groups but lacks the pyrazolo[1,5-a]pyrimidine core.

    3-Methoxy-N-methylpropan-1-amine: Similar in having the methoxy and methyl groups but differs in the overall structure.

Uniqueness

3-methoxy-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine is unique due to its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, making it distinct from simpler analogs. This complexity contributes to its diverse applications and potential biological activities.

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

3-methoxy-N-methyl-N-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine

InChI

InChI=1S/C19H25N7O/c1-14-12-17(26-16(23-14)4-7-22-26)25-10-5-15(6-11-25)13-24(2)18-19(27-3)21-9-8-20-18/h4,7-9,12,15H,5-6,10-11,13H2,1-3H3

InChI Key

TUIAJNTWBWUKGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)CN(C)C4=NC=CN=C4OC

Origin of Product

United States

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